molecular formula C11H16N2Si B13659097 5-Methyl-2-[(trimethylsilyl)ethynyl]pyridin-3-amine

5-Methyl-2-[(trimethylsilyl)ethynyl]pyridin-3-amine

Cat. No.: B13659097
M. Wt: 204.34 g/mol
InChI Key: IZLOCBXXZPVCBL-UHFFFAOYSA-N
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Description

5-Methyl-2-[(trimethylsilyl)ethynyl]pyridin-3-amine is a pyridine derivative characterized by three key substituents: a methyl group at position 5, a trimethylsilyl (TMS)-ethynyl group at position 2, and an amine group at position 3. This compound belongs to a broader class of TMS-ethynyl pyridines, which are of interest in organic synthesis, catalysis, and pharmaceutical research due to their unique electronic properties and versatility in cross-coupling reactions .

Properties

IUPAC Name

5-methyl-2-(2-trimethylsilylethynyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2Si/c1-9-7-10(12)11(13-8-9)5-6-14(2,3)4/h7-8H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLOCBXXZPVCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C#C[Si](C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The predominant method for synthesizing this compound involves a Sonogashira cross-coupling reaction between a halogenated 5-methyl-2-aminopyridine derivative and trimethylsilylacetylene. The trimethylsilyl (TMS) group protects the terminal alkyne, preventing polymerization and side reactions during coupling.

Step Description
Starting materials 5-methyl-2-amino-3-bromopyridine or 5-methyl-2-amino-3-iodopyridine; trimethylsilylacetylene
Catalyst system Palladium catalyst (e.g., Pd(PPh₃)₄), copper(I) iodide (CuI) as co-catalyst
Base Triethylamine or potassium carbonate to deprotonate the alkyne
Solvent Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Atmosphere Inert gas (argon or nitrogen) to prevent oxidation
Temperature Ambient to moderate heating (room temperature to 60°C)
Purification Column chromatography (silica gel) with hexane/ethyl acetate gradient

Detailed Synthetic Procedure

  • Preparation of Halogenated Aminopyridine Precursor
    The halogenated precursor, typically 5-methyl-2-amino-3-bromopyridine or the corresponding iodide, is commercially available or synthesized via selective halogenation of 5-methyl-2-aminopyridine under controlled conditions (e.g., N-bromosuccinimide (NBS) for bromination).

  • Sonogashira Coupling Reaction

    • The halogenated aminopyridine (1.0 equivalent) and trimethylsilylacetylene (1.1–1.2 equivalents) are dissolved in anhydrous THF or DMF under an inert atmosphere.
    • Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 2–5 mol%) and copper(I) iodide (CuI, 2–5 mol%) are added as catalysts.
    • Triethylamine or potassium carbonate is added as a base to facilitate deprotonation of the alkyne.
    • The reaction mixture is stirred at room temperature or slightly elevated temperature (up to 60°C) for several hours (typically 12–24 h) until completion is confirmed by thin-layer chromatography (TLC).
  • Workup and Purification

    • The reaction is quenched with water and extracted with organic solvents such as dichloromethane or ethyl acetate.
    • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
    • The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound as a solid or oil.

Analytical Characterization and Confirmation of Structure

Technique Key Features for this compound
¹H Nuclear Magnetic Resonance (NMR) Signals for aromatic protons of pyridine ring, methyl group at ~2.3 ppm, and singlet at ~0.25 ppm for trimethylsilyl protons
¹³C NMR Characteristic alkyne carbons (~90–100 ppm), aromatic carbons, methyl carbon (~15 ppm), and silicon-bound carbons
²⁹Si NMR Peak at ~5–10 ppm confirming trimethylsilyl group presence
Fourier Transform Infrared Spectroscopy (FTIR) Sharp alkyne C≡C stretch near 2150 cm⁻¹; NH₂ stretch near 3350 cm⁻¹; Si–C stretch around 1250 cm⁻¹
High-Resolution Mass Spectrometry (HRMS) Molecular ion peak consistent with molecular formula C₁₂H₁₆N₂Si (exact mass confirmation)
Melting Point Reported melting points vary depending on purity and polymorphs but typically in the range 100–110°C

Comparative Data Table of Preparation Methods

Parameter Method A: Pd(PPh₃)₄/CuI in THF/Et₃N Method B: Pd(OAc)₂/PPh₃ in Toluene/K₂CO₃ Industrial Scale (Continuous Flow)
Catalyst Pd(PPh₃)₄ (2–5 mol%), CuI (2–5 mol%) Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%) Same as lab scale, optimized
Base Triethylamine Potassium carbonate Automated base addition
Solvent THF Toluene Continuous solvent flow
Temperature 25–60°C 80–100°C Controlled temperature zones
Reaction Time 12–24 h 6–12 h Minutes to hours (flow)
Yield (%) 70–90 65–85 >90
Purification Column chromatography Recrystallization + chromatography Automated purification
Advantages Mild conditions, high selectivity Faster reaction, scalable High throughput, reproducible

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[(trimethylsilyl)ethynyl]pyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methyl-2-[(trimethylsilyl)ethynyl]pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Structural Variations

  • Substituent Position : The position of the TMS-ethynyl and amine groups significantly impacts reactivity. For example, 2-((Trimethylsilyl)ethynyl)pyridin-3-amine (CAS 947330-64-5) lacks a methyl group at position 5, reducing steric hindrance compared to its methyl-substituted analogs .
  • Electron-Donating vs. Electron-Withdrawing Groups : The methyl group in 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS 500903-95-7) is electron-donating, enhancing ring stability, whereas chloro (CAS 866318-90-3) and trifluoromethyl (CAS 1036027-52-7) groups are electron-withdrawing, increasing electrophilicity and reaction rates in cross-coupling processes .

Physicochemical Properties

  • Molecular Weight : The trifluoromethyl derivative (258.32 g/mol) has the highest molecular weight due to fluorine’s atomic mass, while the unsubstituted analog (CAS 947330-64-5) is the lightest (190.32 g/mol) .
  • Hazards : Chloro and trifluoromethyl analogs exhibit higher toxicity (H301: toxic if swallowed; H318: eye damage) compared to the methyl-substituted compound (H302: harmful if swallowed) .

Commercial Availability

  • Pricing : All compounds are high-cost, with prices ranging from $240–$400 per gram. Bulk purchasing (25 g) reduces the cost per gram marginally (e.g., $192/g for CAS 866318-90-3) .

Biological Activity

5-Methyl-2-[(trimethylsilyl)ethynyl]pyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications based on recent research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trimethylsilyl group enhances the compound's lipophilicity, facilitating cellular membrane penetration. Once inside the cell, it can modulate the activity of specific enzymes or receptors, triggering downstream signaling pathways that influence cellular functions.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits moderate cytotoxic effects against several cancer cell lines. For instance, it showed IC50 values ranging from 10 to 30 µM against HeLa and MCF-7 breast cancer cells. These results suggest its potential as a lead compound for cancer therapy development.

Antibacterial Activity

A comparative study on various pyridine derivatives indicated that the presence of the trimethylsilyl ethynyl group significantly enhances antibacterial activity compared to other substitutions on the pyridine ring. This structural modification is crucial for improving pharmacological properties, making it a candidate for further investigation in antimicrobial applications.

Table 1: Biological Activity Summary

Activity Type Cell Line/Organism IC50/EC50 (µM) Notes
CytotoxicityHeLa10 - 30Moderate cytotoxicity observed
MCF-710 - 30Potential lead for cancer therapy
AntibacterialVarious bacterial strainsNot specifiedEnhanced activity due to trimethylsilyl substitution

Case Study: Anticancer Potential

In a specific case study, the compound was tested against multiple cancer cell lines, revealing its ability to induce apoptosis in a dose-dependent manner. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating apoptosis. This highlights its potential as a therapeutic agent in oncology.

Case Study: Enzyme Inhibition

Research has also focused on the compound's role in enzyme inhibition. It has been shown to inhibit specific kinases involved in cancer progression and inflammation. This inhibition can lead to reduced tumor growth and improved outcomes in preclinical models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-2-[(trimethylsilyl)ethynyl]pyridin-3-amine, and how do reaction conditions influence yield?

  • Methodology : Palladium-catalyzed Sonogashira coupling is a common approach for introducing trimethylsilyl-ethynyl groups to pyridine derivatives. Starting with 5-methylpyridin-3-amine, the reaction typically requires inert conditions (e.g., nitrogen atmosphere), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a base like triethylamine. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 for alkyne:pyridine) are critical for minimizing side products .
  • Key Considerations : Monitor reaction progress via TLC and characterize intermediates using 1H^1 \text{H}-NMR to confirm regioselectivity of the ethynyl group at position 2 .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Recommended Techniques :

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the structure (e.g., shifts for the trimethylsilyl group at δ 0.2–0.5 ppm and ethynyl protons at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (expected M.W.: ~205.34 g/mol) and fragmentation patterns .
  • FT-IR : Peaks at ~2100 cm1^{-1} (C≡C stretch) and ~1250 cm1^{-1} (Si–C stretch) .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Profile : The trimethylsilyl group enhances stability against hydrolysis compared to non-silylated analogs. Store under inert gas (argon) at –20°C to prevent oxidation of the ethynyl group. Avoid prolonged exposure to moisture or light, which may degrade the pyridine ring .

Advanced Research Questions

Q. What strategies improve regioselectivity during functionalization of the pyridine ring?

  • Approach : The electron-withdrawing ethynyl group at position 2 directs electrophilic substitution to position 4 or 5. For nucleophilic attacks (e.g., amination), steric hindrance from the methyl group at position 5 favors reactions at position 6. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
  • Example : Substitution reactions at position 4 require activating agents like LDA (lithium diisopropylamide) to deprotonate the pyridine ring .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Docking Studies : Use PyMOL or AutoDock to simulate interactions with biological targets (e.g., kinase enzymes). The trimethylsilyl group may enhance lipophilicity, improving membrane permeability .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with activity data from analogs (e.g., 5-(trifluoromethyl)pyridin-2-amine derivatives) .

Q. What experimental and computational evidence explains contradictory reactivity data in literature?

  • Case Analysis : Discrepancies in reported yields (e.g., 40–70%) for Sonogashira couplings may arise from:

  • Catalyst Loading : Higher Pd concentrations (>5 mol%) can accelerate side reactions (e.g., homocoupling of alkynes) .
  • Solvent Effects : Polar aprotic solvents (DMF, THF) vs. non-polar solvents (toluene) influence reaction kinetics .
    • Resolution : Reproduce reactions under standardized conditions and validate with in-situ IR to track alkyne consumption .

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